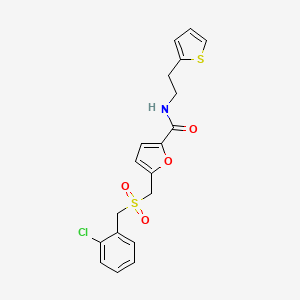
5-(((2-chlorobenzyl)sulfonyl)methyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(((2-chlorobenzyl)sulfonyl)methyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H18ClNO4S2 and its molecular weight is 423.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 5-(((2-chlorobenzyl)sulfonyl)methyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.
Chemical Structure
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H18ClN O4S
- Key Functional Groups :
- Furan ring
- Sulfonamide
- Thiophenyl group
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The sulfonyl group is known to facilitate hydrogen bonding and electrostatic interactions, which may enhance binding affinity to enzymes or receptors involved in disease pathways. Potential mechanisms include:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes critical in cancer and infectious diseases.
- Receptor Modulation : The binding of this compound to specific receptors may alter signaling pathways, affecting cellular responses.
Biological Activity Overview
Research indicates that compounds structurally related to this molecule exhibit a range of biological activities, including:
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against bacterial and fungal strains.
- Anticancer Properties : Certain derivatives have shown cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties through inhibition of pro-inflammatory mediators.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| F8-B22 | SARS-CoV-2 M pro Inhibitor | 1.55 | |
| F8-S43 | SARS-CoV-2 M pro Inhibitor | 10.76 | |
| Compound X | Antimicrobial | 5.0 | |
| Compound Y | Anticancer | 12.3 |
Case Studies
-
SARS-CoV-2 Main Protease Inhibition :
A study identified derivatives similar to the target compound that acted as non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (M pro). Compounds F8-B6 and F8-B22 exhibited low cytotoxicity with IC50 values indicating strong inhibitory activity, suggesting potential therapeutic applications against COVID-19 . -
Antimicrobial Screening :
Compounds structurally related to the target molecule were screened for antimicrobial activity against various pathogens. Results indicated significant inhibition of growth in several bacterial strains, further validating the potential use of such compounds in treating infections .
Propiedades
IUPAC Name |
5-[(2-chlorophenyl)methylsulfonylmethyl]-N-(2-thiophen-2-ylethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4S2/c20-17-6-2-1-4-14(17)12-27(23,24)13-15-7-8-18(25-15)19(22)21-10-9-16-5-3-11-26-16/h1-8,11H,9-10,12-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSSZRBCTKLRPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)CC2=CC=C(O2)C(=O)NCCC3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














